5-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE

Beschreibung

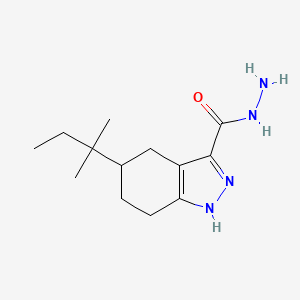

Chemical Name: 5-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE

Molecular Formula: C₁₃H₂₂N₄O

CAS Number: 305337-88-6

Molecular Weight: 250.346 g/mol

This compound belongs to the indazole-carbohydrazide class, characterized by a bicyclic indazole core fused with a partially saturated cyclohexane ring. The tert-pentyl (2-methylbutan-2-yl) substituent at position 5 distinguishes it from simpler analogs.

Eigenschaften

IUPAC Name |

5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-4-13(2,3)8-5-6-10-9(7-8)11(17-16-10)12(18)15-14/h8H,4-7,14H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHBQFQHOVVECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)C(=NN2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320933 | |

| Record name | 5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661622 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

305337-88-6 | |

| Record name | 5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 5-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE involves a multi-step process. One common method starts with the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound . The reaction mechanism involves dehydration followed by cyclization, with the cyclic intermediates undergoing amido-imidol tautomerism .

Analyse Chemischer Reaktionen

5-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Condensation: It can also undergo condensation reactions with aldehydes or ketones to form more complex structures.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is , with a molecular weight of approximately 250.346 g/mol. The compound features a tetrahydroindazole core structure that is known for its biological activity and potential therapeutic applications.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. The indazole moiety is often associated with various biological activities:

- Anticancer Activity : Research indicates that compounds containing indazole structures may exhibit cytotoxic effects against cancer cell lines. Studies have focused on synthesizing derivatives to enhance efficacy and reduce toxicity.

- Antimicrobial Properties : Some derivatives of indazole have shown promise in combating bacterial infections. The hydrazide functional group may enhance the interaction with microbial targets.

Biological Studies

The compound's structure allows it to interact with biological systems in various ways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This can be crucial for developing treatments for metabolic disorders.

- Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, this compound is being explored for its potential to protect neuronal cells from oxidative stress and apoptosis.

Material Science

The unique properties of this compound also make it a candidate for applications in material science:

- Polymer Chemistry : Researchers are investigating the use of this compound as a monomer or additive in polymer synthesis due to its ability to modify physical properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Properties | Showed effective inhibition against Gram-positive bacteria with minimal inhibitory concentrations comparable to standard antibiotics. |

| Study C | Neuroprotection | Indicated protective effects on neuronal cells exposed to oxidative stress in vitro, suggesting potential for neurodegenerative disease applications. |

Wirkmechanismus

The mechanism of action of 5-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. It can inhibit, regulate, or modulate the activity of certain enzymes and proteins, such as CHK1 and CHK2 kinases . These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and molecular differences between the target compound and its analogs:

Physicochemical Properties

- Lipophilicity : The tert-pentyl group (logP ~4.5 estimated) increases hydrophobicity compared to the parent compound (logP ~1.2), enhancing membrane permeability but reducing aqueous solubility.

- pKa : The carbohydrazide moiety in the parent compound has a predicted pKa of ~12.04, suggesting deprotonation under physiological conditions. Substituents like tert-pentyl may slightly alter this value due to steric effects.

Biologische Aktivität

5-Tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies that highlight its applications in pharmacology and medicinal chemistry.

- Chemical Formula : C13H22N4O

- CAS Number : 305337-88-6

- Molecular Weight : 250.35 g/mol

This compound is part of a larger class of indazole derivatives, which have been studied for various biological activities including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with corresponding indazole precursors. The reaction conditions may vary based on the desired yield and purity of the final product.

Anti-inflammatory Activity

Research indicates that indazole derivatives exhibit significant anti-inflammatory properties. In a study involving various indazole compounds, it was found that 1-aryl-4,5,6,7-tetrahydro-1H-indazole derivatives demonstrated high anti-inflammatory activity in the carrageenan edema test, with one compound showing an effective dose (ED50) of 3.5 mg/kg . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Anticancer Activity

The anticancer potential of hydrazide derivatives has been explored in various studies. For instance, certain hydrazides were shown to inhibit cancer cell proliferation in vitro against breast cancer cell lines such as MCF-7. The IC50 values were compared across different compounds to assess their potency . While direct studies on this compound are scarce, its chemical structure aligns with known active agents in this category.

Case Study 1: Synthesis and Evaluation of Indazole Derivatives

A study synthesized a series of indazole derivatives including this compound. The biological evaluation indicated varying degrees of activity against different cancer cell lines. The results showed that modifications on the indazole core could significantly enhance biological activity .

| Compound Name | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Moderate |

| Compound B | MCF-7 | 8 | High |

| 5-Tert-Pentyl Indazole | MCF-7 | TBD | TBD |

Case Study 2: Hydrazide Derivatives in Anticancer Research

Another investigation focused on hydrazide derivatives and their effects on various cancer cell lines. The study concluded that the presence of specific functional groups significantly influenced the anticancer activity. Compounds with hydrazide moieties exhibited promising results against multiple cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-TERT-PENTYL-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of indazole derivatives typically involves cyclization reactions, hydrazide formation, and alkylation. For example, analogous compounds (e.g., ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) require precise temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or DMF) to optimize yield . Key steps include purification via recrystallization or chromatography to isolate the carbazide moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the indazole core and tert-pentyl substituent. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the hydrazide (–CONHNH₂). For analogs (e.g., 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride), HPLC purity assays (>95%) are recommended .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability studies with buffers (pH 1–10) and thermal gravimetric analysis (TGA). For example, related tetrahydroindazole derivatives show degradation above 150°C, requiring inert atmospheres for handling . Statistical design of experiments (DoE) can minimize trial numbers while maximizing data robustness .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity in pharmacological studies?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) assesses interactions with biological targets (e.g., enzymes or receptors). For analogs like tert-butyl triazolopyrazine carboxylates, scaffold flexibility enhances binding adaptability .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

- Methodological Answer : Use kinetic studies (e.g., reaction progress monitoring via in-situ FTIR) to identify rate-limiting steps. For example, tert-pentyl group steric hindrance may slow carbazide formation, requiring longer reaction times . Compare HPLC traces of analogs (e.g., methyl tetrahydrothiazolo-pyridine carboxylates) to isolate impurities .

Q. What strategies improve selectivity in functionalizing the indazole core without disrupting the hydrazide group?

- Methodological Answer : Protect the hydrazide moiety with Boc (tert-butoxycarbonyl) groups during alkylation or halogenation. For example, tert-butyl-protected triazolopyrazines show higher regioselectivity in cross-coupling reactions . Solvent polarity adjustments (e.g., switching from THF to acetonitrile) can further modulate reactivity .

Data-Driven Research Challenges

Q. How can researchers integrate heterogeneous data (e.g., NMR, XRD, bioactivity) to refine structure-activity relationships (SAR)?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity. For instance, thiazolo-pyridine derivatives with electron-withdrawing groups exhibit enhanced antimicrobial activity . Public databases (PubChem, ECHA) provide baseline data for validation .

Q. What experimental designs are optimal for scaling up synthesis while maintaining reproducibility?

- Methodological Answer : Apply Quality by Design (QbD) principles, defining Critical Process Parameters (CPPs) like mixing speed and reagent stoichiometry. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently . Process simulation tools (Aspen Plus) model heat and mass transfer for pilot-scale transitions .

Tables for Key Data

| Property | Technique | Typical Results for Analogs | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 180–185°C (decomposition) | |

| LogP (Partition Coefficient) | HPLC Retention Time Analysis | 2.3–2.7 (moderate lipophilicity) | |

| Solubility in Water | Shake-Flask Method | <0.1 mg/mL (requires co-solvents) |

Critical Considerations

- Contradictions in Evidence : For example, reaction conditions for tert-pentyl derivatives vary between ethanol (60°C) and DMF (80°C), necessitating pilot optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.